
methyl 4-ethynyl-1-methyl-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-ethynyl-1-methyl-1H-pyrazole-5-carboxylate” is a chemical compound with the molecular formula C8H8N2O2 . It is a member of the pyrazole family, which is a class of compounds containing a 5-membered aromatic ring made up of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole compounds, including “this compound”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific synthesis method for this compound is not available in the retrieved data.Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8N2O2/c1-4-6-5-9-10(2)7(6)8(11)12-3/h1,5H,2-3H3 . This indicates the presence of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 164.16 .Applications De Recherche Scientifique
Structural and Theoretical Investigations
Research on pyrazole derivatives, such as methyl 4-ethynyl-1-methyl-1H-pyrazole-5-carboxylate, includes studies focused on their structural and spectral properties. For example, Viveka et al. (2016) conducted combined experimental and theoretical studies on a similar compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction (Viveka et al., 2016).
Corrosion Inhibition
Pyrazole derivatives have been explored for their potential as corrosion inhibitors. Dohare et al. (2017) studied pyranpyrazole derivatives and their effectiveness in inhibiting corrosion on mild steel, a significant application in industrial settings (Dohare et al., 2017).
Fluorescent Molecule Synthesis
Yan‐Chao Wu et al. (2006) reported on the synthesis of trifluoromethylated pyrazolo derivatives, including a novel fluorescent molecule. This highlights the potential use of pyrazole derivatives in creating new fluorescent compounds for various applications (Yan‐Chao Wu et al., 2006).
Antimicrobial and Anticancer Agents
Hafez et al. (2016) synthesized novel pyrazole derivatives and evaluated them for their antimicrobial and anticancer activities. This demonstrates the potential medical and pharmacological applications of pyrazole derivatives (Hafez et al., 2016).
Coordination Polymers and Structural Diversity
Cheng et al. (2017) explored the use of pyrazole derivatives in constructing metal coordination polymers, showcasing the versatility of these compounds in materials science (Cheng et al., 2017).
Fungicidal and Plant Growth Regulation
Ming Li et al. (2005) synthesized a pyrazole derivative and indicated its potential applications in fungicide development and plant growth regulation, suggesting agricultural applications (Ming Li et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-ethynyl-2-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-4-6-5-9-10(2)7(6)8(11)12-3/h1,5H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWHPAMRFXTRDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2537262.png)
![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methyl 2,2-dichloroacetate](/img/structure/B2537267.png)
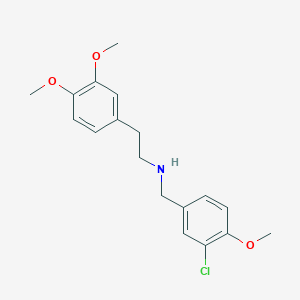

![1-(4-Bromophenyl)sulfonyl-2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2537271.png)
![2,6-difluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2537272.png)
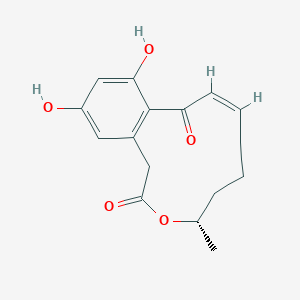
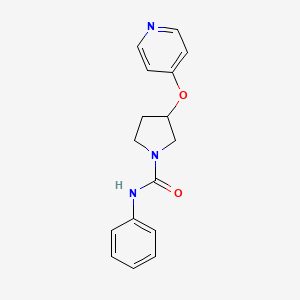
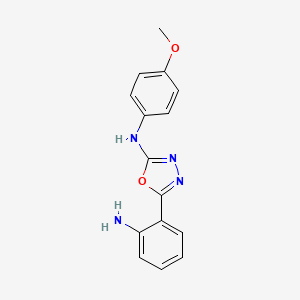


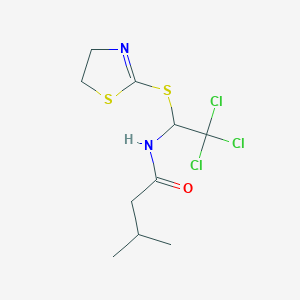
![Tert-butyl 2-[2-oxo-2-[2-(prop-2-enoylamino)ethylamino]ethyl]morpholine-4-carboxylate](/img/structure/B2537282.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorobenzyl)-1H-pyrrol-3(2H)-one](/img/structure/B2537283.png)